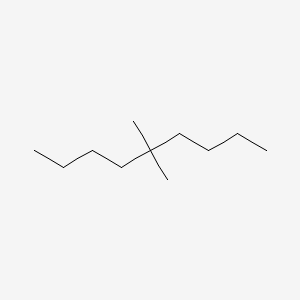
5,5-Dimethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.
Major Products:
Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.
Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.
Reduction: Typically results in the formation of simpler alkanes.
Applications De Recherche Scientifique
5,5-Dimethylnonane has various applications in scientific research:
Biology and Medicine: While specific biological applications are limited, similar alkanes are often studied for their interactions with biological membranes and potential as biofuels.
Industry: Utilized in the synthesis of more complex organic molecules and as a solvent in chemical reactions.
Mécanisme D'action
The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
Comparaison Avec Des Composés Similaires
- 4,5-Dimethylnonane
- 2,5-Dimethylnonane
- 3,3-Dimethylnonane
Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .
Propriétés
Numéro CAS |
6414-96-6 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
5,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
Clé InChI |
BEPKYSJVUZWKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


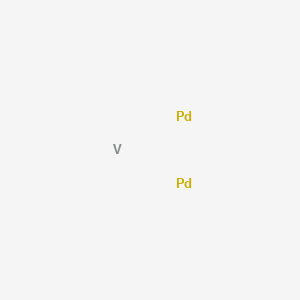
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)



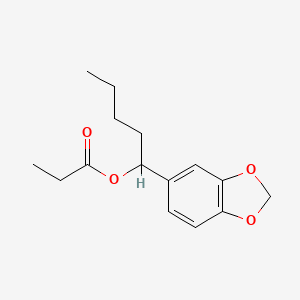
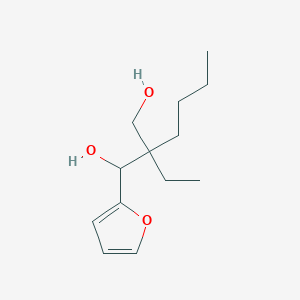


![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
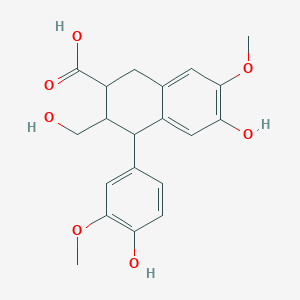
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
